PTP1B Inhibition: Superior Potency of Cyclopenol Compared to its Downstream Metabolite Viridicatol
Cyclopenol inhibits Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 of 30 µM, exhibiting over 2-fold greater potency than its direct biosynthetic product, viridicatol (IC50 = 64 µM), against the same enzymatic target [1]. This demonstrates a clear structure-activity relationship (SAR) where the intact benzodiazepine core in cyclopenol is critical for enhanced potency. The selectivity profile suggests cyclopenol is a more favorable starting point for developing PTP1B-targeted probes.
| Evidence Dimension | In vitro PTP1B enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 30 µM |
| Comparator Or Baseline | Viridicatol: IC50 = 64 µM |
| Quantified Difference | Cyclopenol is 2.1-fold more potent (lower IC50) |
| Conditions | In vitro PTP1B enzyme inhibition assay [1] |
Why This Matters
For researchers targeting PTP1B in metabolic disease, cyclopenol provides a >2-fold potency advantage over viridicatol, reducing the amount of compound needed for equivalent inhibition.
- [1] Yamazaki, H., et al. (2013). PTP1B inhibitory secondary metabolites from marine-derived fungal strains Penicillium spp. and Eurotium sp. The Journal of Antibiotics, 66(11), 675-678. View Source
